Thionin perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

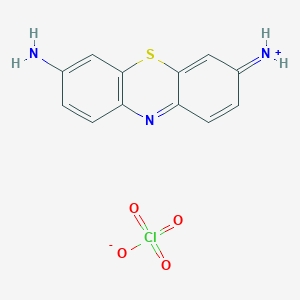

(7-aminophenothiazin-3-ylidene)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClHO4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYIIMHBWPSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-58-0 | |

| Record name | 3,7-Diaminophenothiazin-5-ium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-diaminophenothiazin-5-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thionin Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thionin perchlorate (B79767), a vital phenothiazine (B1677639) dye with significant applications in biological staining and electrochemical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis pathway and purification workflow.

Introduction

Thionin, also known as Lauth's violet, is a cationic dye belonging to the phenothiazine class.[1] Its strong metachromatic properties make it an invaluable tool for staining acidic mucopolysaccharides and Nissl substance in nerve cells. The perchlorate salt of Thionin is often favored due to its high purity, which can be achieved through a straightforward conversion and purification process.[2] This guide details a multi-step synthesis beginning with the preparation of p-phenylenediamine (B122844), followed by the formation of the Thionin chloride intermediate, and culminating in the synthesis and purification of the final Thionin perchlorate product.

Synthesis Pathway

The overall synthesis of this compound is a three-stage process. The first stage involves the reduction of p-nitroaniline to p-phenylenediamine. The second stage is the oxidative cyclization of p-phenylenediamine in the presence of a sulfur source to form the Thionin chloride salt. The final stage is the conversion of Thionin chloride to this compound.

Caption: Synthesis pathway of this compound from p-nitroaniline.

Experimental Protocols

Stage 1: Synthesis of p-Phenylenediamine from p-Nitroaniline

This procedure outlines the chemical reduction of p-nitroaniline to p-phenylenediamine using iron powder and hydrochloric acid.

Materials:

-

p-Nitroaniline

-

Iron powder, fine

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 150 mL of water and heat to 95 °C.

-

To the hot water, add 100 g of p-nitroaniline.

-

Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing. Cooling may be necessary to moderate the reaction.

-

Continue the reaction with vigorous stirring until a spot test on filter paper shows the disappearance of the yellow color of p-nitroaniline.

-

Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline to litmus (B1172312) paper.

-

Boil the mixture and filter it hot to remove the iron residue.

-

Concentrate the filtrate by evaporation until p-phenylenediamine begins to crystallize.

-

Cool the solution to complete the crystallization.

-

Collect the crystals by vacuum filtration and dry them.

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | 79.5 g | Calculated |

| Actual Yield | ~60 g (80% of theoretical) | |

| Melting Point | 147 °C | |

| Boiling Point | 267 °C |

Stage 2: Synthesis of Thionin Chloride

This stage involves the oxidative cyclization of p-phenylenediamine in the presence of hydrogen sulfide (B99878) to form Thionin chloride. This synthesis is analogous to the original preparation of Lauth's violet and the related synthesis of Methylene Blue.

Materials:

-

p-Phenylenediamine

-

Oxidizing agent (e.g., Ferric chloride)

-

Hydrogen sulfide source (e.g., NaHS or H₂S gas)

-

Dilute hydrochloric acid

Procedure:

-

Dissolve p-phenylenediamine in dilute hydrochloric acid.

-

Introduce a source of hydrogen sulfide into the solution.

-

Add a solution of an oxidizing agent, such as ferric chloride, portion-wise while stirring.

-

The solution will turn a deep violet color, indicating the formation of Thionin.

-

After the reaction is complete, the Thionin chloride can be precipitated by salting out with sodium chloride.

-

The crude product is then collected by filtration.

Note: Specific quantities and reaction conditions for this historical synthesis are not well-documented in modern literature. The procedure is based on the general principles of phenothiazine dye synthesis.

Stage 3: Synthesis and Purification of this compound

This final stage details the conversion of crude Thionin chloride to the highly pure this compound salt. This process also serves as an effective purification step.

Materials:

-

Crude Thionin chloride

-

Absolute ethanol (B145695)

-

Dioxane

-

75% aqueous perchloric acid solution

Procedure:

-

Dissolve the crude Thionin chloride in a mixture of absolute ethanol and dioxane at 50-60 °C. A suggested ratio is 3 parts ethanol to 1 part dioxane by volume.

-

Stir the solution and cool it.

-

Slowly add a stoichiometric amount of 75% aqueous perchloric acid solution to the stirred, cooled mixture.

-

A crystalline precipitate of this compound will separate immediately.

-

Allow the mixture to stand for approximately 30 minutes to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with the ethanol-dioxane solvent mixture, followed by a final wash with diethyl ether to facilitate drying.

-

Dry the purified this compound crystals in a vacuum desiccator.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Crude Thionin Chloride | [2] |

| Solvents | Absolute Ethanol, Dioxane | [2] |

| Precipitating Agent | 75% Aqueous Perchloric Acid | [2] |

| Purity of Product | High | [2] |

Purification Workflow

The purification of Thionin can be achieved through recrystallization of its salts or, more effectively, by conversion to the perchlorate salt, which tends to crystallize in high purity.

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound, a compound of significant interest to researchers in the fields of biology and chemistry. By following the outlined protocols, researchers can reliably produce high-purity this compound for their specific applications. The provided quantitative data and visual workflows serve to streamline the experimental process and ensure reproducibility.

Disclaimer: The synthesis of this compound involves the use of hazardous materials. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Perchlorate salts can be explosive and should be handled with care.

References

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Analysis of Thionin Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Thionin, a cationic dye belonging to the phenothiazine (B1677639) family, is widely utilized in biological staining and as a redox indicator.[1] Its perchlorate (B79767) salt, thionin perchlorate, offers specific solubility and oxidative properties that make it a compound of interest in various chemical and biomedical applications.[1] Understanding the precise three-dimensional arrangement of atoms within a crystal of this compound is paramount for elucidating its structure-property relationships, which can in turn inform its use in drug development and materials science.

I. Hypothetical Crystallographic Data of this compound

A successful crystal structure determination would yield a set of precise quantitative data that describes the atomic arrangement within the crystal lattice. The following table summarizes the kind of crystallographic data that would be expected for this compound, based on analyses of other perchlorate-containing compounds.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 8.9 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1400 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.55 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

II. Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

A. Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through the reaction of a soluble thionin salt, such as thionin chloride or bromide, with a source of perchlorate ions, typically an aqueous solution of perchloric acid or a salt like sodium perchlorate.[2]

Detailed Protocol:

-

Dissolution: Dissolve N,N,N',N'-tetra-substituted thionin chloride or bromide in a suitable solvent mixture, such as absolute ethanol (B145695) and dioxane, with gentle heating (50-60 °C).[2]

-

Precipitation: To the stirred and cooled solution, add a stoichiometric amount of 75% aqueous perchloric acid. The less soluble this compound will precipitate out of the solution as a crystalline substance.[2]

-

Purification through Recrystallization: The crude this compound can be purified by recrystallization. This involves dissolving the precipitate in a minimum amount of a suitable hot solvent and allowing it to cool slowly. This process encourages the formation of larger, higher-quality single crystals suitable for X-ray diffraction. Common techniques for crystal growth include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.

B. Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Detailed Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods against the experimental data to obtain the final, precise atomic positions and thermal parameters.[3]

III. Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Thionin Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionin perchlorate (B79767) is a salt composed of the organic dye thionin and the perchlorate anion. Thionin, a member of the phenothiazine (B1677639) family, is a cationic dye known for its applications as a redox indicator, biological stain, and photosensitizer. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent that can influence the compound's solubility and electrochemical properties. This guide provides a comprehensive overview of the core physicochemical properties of Thionin perchlorate, detailed experimental protocols, and an exploration of its potential involvement in biological signaling pathways, making it a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its application in various scientific and biomedical fields.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀ClN₃O₄S | [1][2] |

| Molecular Weight | 327.74 g/mol | [2] |

| CAS Number | 25137-58-0 | [1][2] |

| Appearance | Dark green powder | [3] |

| Solubility (estimated for a related Thionine compound) | ||

| in Water | ~ 5 g/L (0.5 g/100 ml) | [4] |

| in Ethanol | ~ 3.5 g/L (0.35 g/100 ml) | [4] |

| in Dimethyl Sulfoxide (DMSO) | ~ 250 g/L (25 g/100 ml) | [4] |

| Molar Absorptivity (ε) | ||

| in Ethanol (at 605 nm) | 77,600 M⁻¹cm⁻¹ | [5] |

| in Water (pH 7) | Determination recommended | [6][7] |

| in DMSO | Determination recommended | [8][9][10] |

| Absorption Maximum (λmax) | ~596-605 nm | [3][5] |

| Redox Potential (E°' at pH 7) | ~ +0.05 V vs. NHE (for the one-electron reduction) | [11] |

Spectroscopic and Electrochemical Properties

UV-Visible Absorption

Thionin exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its characteristic color. The position and intensity of this band are sensitive to the solvent environment and pH.

Redox Behavior

Thionin is a redox-active molecule that can undergo a reversible two-electron reduction to form the colorless compound, leucothionin. This property is the basis for its use as a redox indicator. The redox potential of the thionin/leucothionin couple is pH-dependent. A plot of the standard redox potential (E°) versus pH shows a linear relationship, with a slope of approximately -50 mV/pH, indicating the involvement of protons in the redox reaction[12]. The one-electron reduction potential of thionin has been estimated to be around +0.05 V versus the Normal Hydrogen Electrode (NHE) at pH 7[11].

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of this compound from a thionin salt, such as thionin chloride or acetate.

Materials:

-

Thionin chloride or Thionin acetate

-

Sodium perchlorate (NaClO₄) or Perchloric acid (HClO₄)

-

Distilled water

-

Ethanol

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve a known amount of the starting thionin salt in a minimal amount of warm distilled water with stirring.

-

In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate.

-

Slowly add the sodium perchlorate solution to the thionin solution while stirring.

-

A precipitate of this compound will form due to its lower solubility.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities.

-

Further wash the precipitate with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator under vacuum.

Recrystallization of this compound

Recrystallization can be used to further purify the synthesized this compound. The choice of solvent is critical for successful recrystallization[13].

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol-water mixture)

-

Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

-

In an Erlenmeyer flask, add a small amount of the chosen solvent to the crude this compound.

-

Gently heat the mixture on a hot plate while stirring to dissolve the solid.

-

Add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding excess solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator.

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance[14][15].

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

This compound solution of known concentration

-

Supporting electrolyte solution (e.g., 0.1 M KCl or a suitable buffer)

-

Polishing materials for the working electrode

Procedure:

-

Prepare a solution of this compound in the chosen supporting electrolyte.

-

Polish the working electrode to a mirror finish and rinse it thoroughly with distilled water and the electrolyte solution.

-

Assemble the three-electrode cell with the this compound solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s)[16].

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to determine the peak potentials (anodic and cathodic) and peak currents.

Biological Signaling Pathways

While direct signaling pathways initiated by this compound are not extensively characterized, its well-established roles as a photosensitizer in photodynamic therapy (PDT) and its interaction with macromolecules like DNA provide insights into its potential influence on cellular signaling.

Photodynamic Therapy (PDT) and Cellular Signaling

As a photosensitizer, thionin can be excited by light of a specific wavelength to produce reactive oxygen species (ROS), which are cytotoxic and can induce cell death. This process, known as PDT, is known to trigger various cellular signaling cascades[17].

-

STAT3 Pathway: PDT has been shown to cause the cross-linking and activation of Signal Transducer and Activator of Transcription 3 (STAT3) proteins[18][19][20]. Activation of STAT3 is often associated with cell survival and proliferation, and its modulation by PDT can influence the therapeutic outcome.

-

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. The oxidative stress induced by PDT can lead to the activation of the NF-κB signaling pathway[21][22].

Interaction with DNA

Thionin has been shown to interact with DNA, primarily through intercalation between the base pairs. This interaction can have significant biological consequences, potentially leading to DNA damage and the activation of DNA damage response pathways, which are complex signaling networks that can lead to cell cycle arrest, DNA repair, or apoptosis.

Conclusion

This compound is a versatile compound with interesting physicochemical properties that underpin its use in diverse applications. Its redox activity, strong light absorption, and ability to generate reactive oxygen species make it a valuable tool in electrochemistry, histology, and photodynamic therapy. Understanding its fundamental properties, as outlined in this guide, is essential for its effective utilization and for the development of new applications in research and medicine. Further investigation into the specific signaling pathways modulated by this compound will undoubtedly open up new avenues for its therapeutic use.

References

- 1. CAS 25137-58-0: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Absorption [Thionin] | AAT Bioquest [aatbio.com]

- 4. US3641016A - Thionine derivatives - Google Patents [patents.google.com]

- 5. PhotochemCAD | Thionin [photochemcad.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. static.igem.org [static.igem.org]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

- 17. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 18. Photodynamic therapy causes cross-linking of signal transducer and activator of transcription proteins and attenuation of interleukin-6 cytokine responsiveness in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Redox Potential of Thionin Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the redox potential of thionin perchlorate (B79767). Thionin, a cationic dye belonging to the phenothiazine (B1677639) family, and its derivatives are crucial in various scientific and technological applications, including as redox indicators, photosensitizers, and components in bio-electrochemical systems. A thorough understanding of its redox properties is paramount for its effective application. This document outlines the fundamental redox chemistry of thionin, presents quantitative data on its redox potential, and provides detailed experimental protocols for its determination using cyclic voltammetry and potentiometric titration.

Core Concepts in Thionin Redox Chemistry

Thionin undergoes a reversible two-electron reduction to form its colorless leuco form, leucothionine. This redox reaction is coupled with proton transfer, making the formal potential of the thionin/leucothionine couple highly dependent on the pH of the solution. The overall redox reaction can be represented as:

Thionin (purple/blue) + 2e⁻ + 3H⁺ ⇌ Leucothionine (colorless)

The intermediate in this two-electron transfer is the semithionine radical. The perchlorate anion (ClO₄⁻) in thionin perchlorate is generally considered a non-coordinating counter-ion, primarily serving to ensure the salt's solubility in polar solvents and not directly participating in the redox reaction under typical experimental conditions.

Quantitative Data on Thionin Redox Potential

The redox potential of the thionin/leucothionine couple is a critical parameter for predicting its behavior in chemical and biological systems. The following table summarizes key quantitative data found in the literature.

| Parameter | Value | Conditions |

| Standard Redox Potential (E°) | +0.38 V vs. SHE | Two-electron reduction |

| One-Electron Reduction Potential | +0.05 V vs. NHE | pH 6.8 |

| pH Dependence of Formal Potential | -50 mV/pH |

Note: The standard redox potential (E°) refers to the potential at standard conditions (298 K, 1 M concentration of all species, and a pH of 0 for reactions involving protons). The formal potential is the redox potential under a specific set of conditions (e.g., a particular pH and ionic strength).

Experimental Protocols for Redox Potential Determination

The determination of the redox potential of this compound can be accurately performed using various electrochemical techniques. This section provides detailed protocols for two common and reliable methods: cyclic voltammetry and potentiometric titration.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a substance. It provides information on the formal redox potential, the number of electrons transferred, and the reversibility of the redox reaction.

Experimental Workflow for Cyclic Voltammetry

A schematic workflow for determining the redox potential of this compound using cyclic voltammetry.

Detailed Protocol:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a 1 mM solution of this compound in a suitable supporting electrolyte. A common choice is a 0.1 M phosphate (B84403) buffer solution (PBS) at a desired pH. The use of a buffer is crucial due to the pH-dependent nature of the thionin redox potential.

-

Supporting Electrolyte: The supporting electrolyte (e.g., 0.1 M KCl or NaClO₄ in the buffer) is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon electrode (GCE) is a suitable choice. Polish the GCE surface with alumina (B75360) slurry to a mirror finish, followed by sonication in deionized water and ethanol (B145695) to ensure a clean and reproducible surface.

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.

-

Counter Electrode: A platinum wire or graphite (B72142) rod serves as the counter electrode.

-

-

-

Instrumentation and Parameters:

-

Connect the electrodes to a potentiostat.

-

De-aerate the analyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment to prevent interference from oxygen reduction.

-

Set the following parameters on the potentiostat software:

-

Potential Range: A typical range would be from +0.6 V to -0.4 V vs. the reference electrode. This range should be wide enough to observe both the reduction and oxidation peaks of the thionin/leucothionine couple.

-

Scan Rate: Start with a scan rate of 50 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.

-

Number of Cycles: Record at least three cycles to ensure the stability of the voltammogram.

-

-

-

Data Acquisition and Analysis:

-

Initiate the cyclic voltammetry scan.

-

The resulting cyclic voltammogram will show a cathodic peak (reduction of thionin) and an anodic peak (oxidation of leucothionine).

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' ≈ (Epa + Epc) / 2

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. For a reversible two-electron process, it is approximately 29.5 mV.

-

Potentiometric Titration

Potentiometric titration involves titrating a solution of this compound with a suitable reducing agent and monitoring the change in the potential of an indicator electrode. The equivalence point of the titration corresponds to the formal redox potential of the thionin/leucothionine couple under the experimental conditions.

Logical Flow of Potentiometric Titration

A diagram illustrating the logical steps involved in a potentiometric titration experiment for redox potential determination.

Detailed Protocol:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a known concentration of this compound solution (e.g., 0.01 M) in an acidic medium (e.g., 1 M H₂SO₄). The acidic medium is necessary to provide the protons required for the reduction of thionin.

-

Titrant Solution: Prepare a standardized solution of a strong reducing agent. A suitable titrant is titanous chloride (TiCl₃), which is a powerful reducing agent.

-

-

Titration Setup:

-

Place a known volume of the this compound solution in a beaker.

-

Immerse a platinum indicator electrode and a reference electrode (e.g., SCE or Ag/AgCl) in the solution.

-

Use a magnetic stirrer to ensure the solution is well-mixed.

-

Fill a burette with the standardized titanous chloride solution.

-

-

Titration Procedure:

-

Measure the initial potential of the solution before adding any titrant.

-

Add the titanous chloride solution in small, known increments (e.g., 0.1 mL).

-

After each addition, allow the potential to stabilize and record the value.

-

Continue the titration well past the equivalence point, which will be indicated by a large change in potential for a small addition of titrant.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of titrant added. The resulting curve will have a sigmoidal shape.

-

The equivalence point of the titration is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration curve.

-

The potential at the half-equivalence point (where half of the thionin has been reduced to leucothionine) is equal to the formal redox potential (E°') of the thionin/leucothionine couple under the conditions of the titration.

-

Redox Mechanism of Thionin

The reduction of thionin to leucothionine is a multi-step process involving the transfer of two electrons and multiple protons. The exact number of protons involved can vary with pH. The following diagram illustrates a plausible mechanism in an acidic environment.

Thionin Reduction Pathway

A simplified representation of the two-electron reduction of thionin to leucothionine in an acidic medium.

Conclusion

The determination of the redox potential of this compound is essential for its application in various scientific fields. This guide has provided a comprehensive overview of the underlying principles, quantitative data, and detailed experimental protocols for its measurement. By employing techniques such as cyclic voltammetry and potentiometric titration, researchers can accurately characterize the redox properties of thionin and its derivatives, enabling their effective use in the development of new technologies and in fundamental scientific research. The strong pH dependence of the redox potential is a key characteristic that must be considered and controlled in any experimental design.

Spectroscopic Characterization of Thionine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thionine (B1682319) perchlorate (B79767), a salt formed from the cationic dye thionine and the perchlorate anion, is a compound of interest in various scientific domains, including its use as a redox indicator and a biological stain.[1][2] A thorough understanding of its spectroscopic properties is crucial for its application and for quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of thionine perchlorate, detailing the expected spectral features and providing experimental protocols for its analysis.

Chemical Structure and Properties

Thionine is a cationic dye belonging to the phenothiazine (B1677639) family.[1] The perchlorate anion (ClO₄⁻) is a well-characterized inorganic anion. The structure of the thionine cation is provided below.

Formula: C₁₂H₁₀ClN₃O₄S[2] Molecular Weight: 327.74 g/mol [2] Synonyms: 3,7-Diaminophenothiazin-5-ium perchlorate, Thionine perchlorate[1][2]

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of thionine perchlorate in solution is dominated by the electronic transitions of the thionine cation, as the perchlorate anion does not absorb in the 200-800 nm range. The spectrum is characterized by an intense absorption band in the visible region, responsible for its color, and another band in the UV region.

The position and intensity of the absorption maximum in the visible range are sensitive to the solvent environment and the concentration, the latter due to the potential for dye aggregation.[3] In ethanol, thionine exhibits a strong absorption maximum at approximately 605 nm.[4] Another absorption band for the thionine cation can be observed in the UV region, around 283 nm, which is attributed to the π-π* transition of the phenothiazine ring.[5]

Table 1: UV-Visible Absorption Data for Thionine

| Parameter | Value | Solvent | Reference |

| λmax (Visible) | ~605 nm | Ethanol | [4] |

| Molar Absorptivity (ε) at λmax | 77,600 M⁻¹cm⁻¹ | Ethanol | [4] |

| λmax (UV) | ~283 nm | - | [5] |

Experimental Protocol: UV-Visible Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a small amount of thionine perchlorate and dissolve it in a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solution) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1-10 µM).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the absorption spectra of the working solutions from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

-

-

Data Analysis: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Thionine is a fluorescent molecule, and its fluorescence properties are influenced by the solvent, pH, and interactions with other molecules.[6][7] The fluorescence emission of thionine is typically observed at a wavelength slightly longer than its absorption maximum (Stokes shift).

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters for characterizing its photophysical behavior.[8][9][10]

Table 2: Fluorescence Properties of Thionine

| Parameter | Value | Conditions | Reference |

| Emission Maximum (λem) | Solvent dependent | - | [11] |

| Fluorescence Quenching | Observed with certain molecules | - | [6] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of thionine perchlorate in a suitable solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the absorption maximum of thionine (e.g., ~600 nm).

-

Scan the emission spectrum over a wavelength range that covers the expected emission (e.g., 610-800 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., rhodamine 6G in ethanol) should be measured under the same experimental conditions.[10]

-

-

Data Analysis: The relative fluorescence quantum yield can be calculated using the following equation: Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for the characterization of thionine perchlorate, as both the thionine cation and the perchlorate anion have characteristic vibrational modes.

Thionine Cation: The infrared (IR) and Raman spectra of thionine are complex, with numerous bands corresponding to the vibrations of the phenothiazine ring system and its amino substituents.

Perchlorate Anion (ClO₄⁻): The perchlorate anion has a tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes. Two of these are Raman active (ν1 and ν2), and two are both IR and Raman active (ν3 and ν4). The positions of these bands can be slightly influenced by the cation and the crystal lattice environment.[2][12][13]

Table 3: Characteristic Vibrational Frequencies of the Perchlorate Anion

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | Activity | Reference |

| ν₁ | A₁ | Symmetric Stretch | ~936 | Raman | [2][12] |

| ν₂ | E | Symmetric Bend | ~461 | Raman | [12] |

| ν₃ | T₂ | Asymmetric Stretch | ~1100 | IR, Raman | [12] |

| ν₄ | T₂ | Asymmetric Bend | ~625 | IR, Raman | [12] |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of thionine perchlorate with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the IR spectrum of the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands of the thionine cation and the strong, characteristic bands of the perchlorate anion.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid thionine perchlorate sample on a microscope slide or in a capillary tube. For solutions, use a quartz cuvette.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a spectrograph, and a CCD detector.

-

Measurement:

-

Focus the laser beam on the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800 cm⁻¹).

-

-

Data Analysis: Identify the Raman bands corresponding to the thionine cation and the characteristic vibrational modes of the perchlorate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the thionine cation at the atomic level. ¹H NMR spectroscopy reveals the number and connectivity of protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton. The perchlorate anion does not have NMR-active nuclei that are typically observed in routine NMR experiments.

The chemical shifts in the NMR spectra of thionine will be influenced by the aromatic ring system and the electron-donating amino groups.

Table 4: Expected NMR Data for the Thionine Cation

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic protons: ~6.0 - 8.0 ppm | The exact chemical shifts and coupling patterns will depend on the specific substitution pattern and solvent. |

| Amino protons: Broad signal, variable chemical shift | The chemical shift is dependent on concentration, temperature, and solvent. | |

| ¹³C | Aromatic carbons: ~100 - 150 ppm | The number of signals will correspond to the number of chemically non-equivalent carbon atoms. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of thionine perchlorate in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can affect the chemical shifts.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (typically requires longer acquisition times).

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure of the thionine cation.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of thionine perchlorate.

Caption: Workflow for the spectroscopic characterization of thionine perchlorate.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the molecular structure of thionine perchlorate and its observed spectroscopic properties.

Caption: Relationship between molecular structure and spectroscopic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Thionin [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Thionine interaction to DNA: comparative spectroscopic studies on double stranded versus single stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thionin Perchlorate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thionin Perchlorate (B79767), a versatile cationic dye with significant applications in biological and chemical research. This document outlines its core physicochemical properties, detailed experimental protocols for its use in histological staining and as a redox indicator, and visual representations of its mechanisms of action and experimental workflows.

Core Properties of Thionin Perchlorate

This compound is a salt composed of the organic dye Thionin and the perchlorate anion. The thionin cation is responsible for its staining and redox-active properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClN₃O₄S | [1] |

| Molecular Weight | 327.74 g/mol | [1] |

| CAS Number | 25137-58-0 | [1] |

| Appearance | Blackish-green, glistening needles | |

| Solubility | Soluble in hot water | |

| Synonyms | 3,7-Diaminophenothiazin-5-ium perchlorate, Thionine perchlorate | [1] |

Applications in Research

This compound's primary applications stem from the properties of the thionin cation, which is a member of the phenothiazine (B1677639) family of dyes.[2] It is widely utilized in two main areas:

-

Histological Staining: As a cationic dye, thionin binds to negatively charged (basophilic) components in cells and tissues, making it an excellent stain for visualizing specific cellular structures.[2] It is particularly effective for staining Nissl bodies (rough endoplasmic reticulum) in neurons, as well as chromatin and mucin.[1][3]

-

Redox Indicator: Thionin exhibits distinct color changes based on its oxidation state, allowing it to serve as a redox indicator in chemical reactions.[2] The oxidized form is purple, while the reduced, or "leuco," form is colorless.[4][5]

Experimental Protocols

Histological Staining (Nissl Stain)

This protocol is adapted for the staining of neurons in tissue sections.

Solutions:

-

Stock Thionin Solution (e.g., 1.3%):

-

Dissolve 13 g of Thionin in 1000 mL of distilled water.

-

Gently heat and stir for 1 hour to dissolve.

-

Filter the solution after cooling.

-

-

Buffer Solutions:

-

1 M Acetic Acid

-

1 M Sodium Hydroxide

-

-

Working Thionin Stain (e.g., 1% at pH 4.0):

-

80.0 mL 1 M Acetic Acid

-

14.4 mL 1 M Sodium Hydroxide

-

305.6 mL Stock Thionin Solution

-

Adjust pH as necessary.

-

Staining Procedure for Paraffin Sections:

-

Deparaffinization: Immerse slides in two changes of xylene for 2 minutes each.

-

Rehydration:

-

Two changes of absolute ethanol (B145695) for 2 minutes each.

-

95% ethanol for 2 minutes.

-

70% ethanol for 2 minutes.

-

Distilled water for 3-5 minutes.

-

-

Staining: Immerse slides in the working thionin solution for 10-20 minutes.

-

Dehydration:

-

Two changes of distilled water for 3-5 minutes each.

-

70% ethanol for 3-5 minutes.

-

95% ethanol for 3 minutes.

-

Absolute ethanol for 3 minutes.

-

-

Clearing: Two changes of xylene for 3-5 minutes each.

-

Mounting: Coverslip with a suitable mounting medium.

Redox Indicator Protocol (Light-Induced Reaction)

This protocol demonstrates the reversible, light-induced redox reaction of thionin.

Solutions:

-

0.001 M Thionin Solution: Dissolve 0.023 g of thionin in 100 mL of distilled water. Prepare this solution fresh.

-

1 M Sulfuric Acid

-

Iron(II) Sulfate (B86663) (FeSO₄·7H₂O)

Procedure:

-

In a 1-L beaker, mix:

-

10 mL of 0.001 M thionin solution

-

100 mL of 1 M sulfuric acid

-

Sufficient distilled water to bring the final volume to approximately 600 mL.

-

-

In a dimly lit room, add 2.0 g of iron(II) sulfate and stir to dissolve. The solution will be purple.

-

Expose the solution to a bright light source (e.g., an overhead projector or direct sunlight). The purple color will fade as the thionin is reduced to its colorless form.[4][6]

-

Removing the light source will cause the reaction to reverse, and the purple color will spontaneously return.[4][7]

Mechanisms of Action and Workflows

The following diagrams illustrate the key processes involved in the applications of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 25137-58-0: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. flinnsci.com [flinnsci.com]

- 5. youtube.com [youtube.com]

- 6. geyerinstructional.com [geyerinstructional.com]

- 7. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]

Thionin Perchlorate: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Thionin perchlorate (B79767), a cationic dye belonging to the phenothiazine (B1677639) family, is a versatile compound utilized in various laboratory applications, from histological staining to acting as a redox indicator. Its efficacy in these applications is intrinsically linked to its solubility in different solvent systems. This technical guide provides an in-depth overview of the solubility of thionin perchlorate, offering valuable data for its application in research and development.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the medium.

Quantitative Solubility of this compound

| Solvent | Estimated Solubility ( g/100 mL) | Molar Concentration (mol/L)¹ |

| Water | 0.5 | 0.015 |

| Ethanol | 0.35 | 0.011 |

| Dimethyl Sulfoxide (DMSO) | 25 | 0.763 |

| Dimethylformamide (DMF) | 25 | 0.763 |

¹ Molar concentration calculated based on the molecular weight of this compound (327.74 g/mol ).

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal shake-flask method coupled with UV-Vis spectrophotometry.

Isothermal Shake-Flask Method for Equilibrium Solubility

This method is designed to determine the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed at the same temperature for a minimum of 24 hours to permit the undissolved solid to sediment. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette that has been pre-warmed to the experimental temperature. It is critical to avoid disturbing the sediment.

-

Filtration: Immediately filter the collected aliquot using a syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

Quantification by UV-Vis Spectrophotometry

This protocol outlines the steps to determine the concentration of this compound in the diluted saturated solution.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and a relevant biological pathway involving the perchlorate anion.

An In-depth Technical Guide to the Chemical Stability and Degradation of Thionin Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionin perchlorate (B79767), a salt comprised of the cationic phenothiazine (B1677639) dye thionin and the perchlorate anion, is a compound of interest in various scientific and biomedical fields. Its utility as a redox indicator and a histological stain underscores the importance of understanding its chemical stability and degradation profile. This technical guide provides a comprehensive overview of the factors influencing the stability of Thionin perchlorate, its degradation pathways, and the analytical methodologies for its assessment. While the perchlorate anion is known for its high stability in solution, the thionin cation, with its phenothiazine core, is susceptible to degradation under various stress conditions. This document will focus primarily on the degradation of the thionin moiety.

Chemical Properties of this compound

Thionin is a biological stain and redox indicator. The perchlorate anion is a strong oxidizing agent, which contributes to the compound's solubility in polar solvents.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component in the stability assessment of chemical compounds. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products. These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. The primary stress conditions applied in forced degradation studies include hydrolysis, oxidation, photolysis, and thermal stress.

Degradation Pathways of the Thionin Moiety

The chemical stability of this compound is largely dictated by the stability of the thionin cation, which, like other phenothiazine derivatives, is susceptible to several degradation pathways.

Oxidative Degradation

The phenothiazine ring system of thionin is prone to oxidation, particularly at the sulfur atom. This can lead to the formation of thionin sulfoxide (B87167) and subsequently thionin sulfone. The reaction is often initiated by reactive oxygen species.

Photodegradation

Thionin is a photosensitive molecule that can undergo degradation upon exposure to light, particularly in the presence of a reducing agent. This process, known as photobleaching, involves the photochemical reduction of thionin to its colorless leuco form, which can be reversible in the dark. However, prolonged exposure can lead to irreversible degradation. The rate of photodegradation can be influenced by factors such as the intensity and wavelength of light, the presence of oxygen, and the solvent.

Hydrolytic Degradation

The stability of thionin in aqueous solutions is pH-dependent. While generally stable in acidic to neutral conditions, degradation can occur under strongly basic or acidic conditions over extended periods. Hydrolysis may involve the cleavage of the amine groups or other parts of the phenothiazine ring.

Thermal Degradation

Elevated temperatures can induce the degradation of thionin. The degradation products will depend on the temperature and the presence of other substances. Thermal stress can accelerate oxidative and hydrolytic degradation pathways.

Quantitative Data on Thionin Degradation

While specific quantitative data for this compound is scarce in the literature, studies on thionin and related phenothiazine dyes provide valuable insights. The following tables summarize typical degradation behaviors observed under forced degradation conditions.

| Stress Condition | Reagent/Parameters | Observation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Slight degradation | Hydrolyzed thionin species |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation, color change | Products of ring cleavage and deamination |

| Oxidation | 3% H₂O₂, RT, 24h | Rapid decolorization | Thionin sulfoxide, Thionin sulfone |

| Photolysis | UV light (254 nm), solid & solution | Color fading | Photoreduced and further degraded products |

| Thermal | 80°C, 48h, solid state | Minor color change | Thermally induced oxidation and hydrolysis products |

Note: The observations and products listed are based on general knowledge of phenothiazine chemistry and may vary for this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Experimental Workflow

Protocol 1: Hydrolytic Degradation Study

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubation: Incubate all solutions at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

-

Preparation of Solution: Prepare a 1 mg/mL solution of this compound.

-

Oxidation: To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Study

-

Sample Preparation:

-

Solid State: Spread a thin layer of this compound powder in a petri dish.

-

Solution State: Prepare a 1 mg/mL solution in a suitable solvent and place it in a quartz cuvette.

-

-

Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sampling: Analyze the samples after the exposure period.

-

Analysis: Analyze using a stability-indicating HPLC method.

Protocol 4: Thermal Degradation Study

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Keep the vial in an oven at 80°C.

-

Sampling: Withdraw samples at 0, 24, and 48 hours.

-

Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid in water) as solvent A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as solvent B.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity. The maximum absorbance of thionin is around 600 nm.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products. By coupling an HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting compounds, which provides information about their molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information.

Conclusion

The chemical stability of this compound is a critical parameter for its reliable application. While the perchlorate anion is stable, the thionin cation is susceptible to degradation via oxidative, photolytic, hydrolytic, and thermal pathways. A systematic approach using forced degradation studies coupled with robust stability-indicating analytical methods like HPLC and LC-MS is essential to understand its degradation profile, identify potential degradation products, and establish appropriate storage and handling conditions. This knowledge is fundamental for ensuring the quality, safety, and efficacy of products containing this compound.

Unveiling the Luminescent Properties of Thionin Perchlorate: A Technical Guide to Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of thionin, with a focus on thionin perchlorate (B79767). It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for their work with this compound. This document delves into the quantitative aspects of thionin's fluorescence, details the experimental protocols for its measurement, and visualizes the underlying photophysical processes and experimental workflows.

Core Concepts: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1] A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon).[1] For a molecule in an excited state, fluorescence is one of several de-excitation pathways. Other competing non-radiative pathways include internal conversion, intersystem crossing to a triplet state, and external conversion (quenching).[2][3] The quantum yield is therefore a measure of the probability that an excited molecule will decay via fluorescence.[2]

The fluorescence quantum yield (Φf) is mathematically expressed as:

Φf = kf / (kf + knr)

where:

-

kf is the rate constant for fluorescence (radiative decay).

-

knr is the sum of the rate constants for all non-radiative decay processes.

Quantitative Data on Thionin Fluorescence

Thionin is a cationic dye belonging to the phenothiazine (B1677639) family, known for its use as a biological stain and photosensitizer.[4] While specific data for thionin perchlorate is not extensively reported in the literature, the photophysical properties are primarily determined by the thionin cation. The counter-ion (perchlorate, chloride, acetate) is generally considered to have a minor influence on the fluorescence quantum yield in dilute solutions.

The following table summarizes the available quantitative data for the fluorescence of thionin.

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [5] |

| Absorption Maximum (λabs) | 605 nm | Ethanol | [5] |

| Molar Absorptivity (ε) | 77,600 M⁻¹cm⁻¹ at 605 nm | Ethanol | [5] |

| Fluorescence Emission Maximum (λem) | ~622 nm | Aqueous Solution | [6] |

Note: The fluorescence of thionin can be influenced by various factors including the solvent, pH, and the presence of quenching agents such as metal ions.[6]

Experimental Protocols for Determining Fluorescence Quantum Yield

The determination of the fluorescence quantum yield of a compound like this compound is a critical experimental procedure. The most common and reliable method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[2][7]

Relative Quantum Yield Measurement: A Step-by-Step Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound.

3.1.1. Materials and Instrumentation

-

This compound: The sample of interest.

-

Quantum Yield Standard: A reference compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to thionin. A suitable standard for thionin could be Cresyl Violet Perchlorate (Φf ≈ 0.54 in ethanol).

-

Spectroscopic Grade Solvents: Solvents that are transparent in the absorption and emission regions of the sample and standard (e.g., ethanol, methanol, water).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

3.1.2. Experimental Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the chosen spectroscopic grade solvent.

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurements: Record the UV-Vis absorption spectra for all the prepared solutions of the sample and the standard. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a wavelength where both the sample and standard have significant absorption.

-

Record the fluorescence emission spectrum for each of the prepared solutions.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).

-

3.1.3. Calculation of Quantum Yield

The fluorescence quantum yield of the this compound sample (Φf(X)) can be calculated using the following equation:[7]

Φf(X) = Φf(ST) * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where:

-

Φf(ST) is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Photophysical Processes and Experimental Workflows

Diagrams are essential tools for understanding the complex processes involved in fluorescence and the workflows for their measurement.

Jablonski Diagram for Thionin

The following diagram illustrates the electronic and vibrational energy levels of thionin and the transitions that occur upon absorption of light and subsequent de-excitation.

Caption: A Jablonski diagram illustrating the photophysical processes of thionin.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the logical flow of the experimental procedure for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, including quantitative data, a comprehensive experimental protocol for its determination, and visualizations of the key concepts and workflows. While specific data for the perchlorate salt is limited, the information provided for the thionin cation serves as a strong foundation for researchers. Adherence to the detailed experimental protocol will enable accurate and reproducible measurements of the fluorescence quantum yield, a critical parameter for applications in drug development, bio-imaging, and photodynamic therapy.

References

- 1. PhotochemCAD | Thionin [photochemcad.com]

- 2. krone-foerch.com [krone-foerch.com]

- 3. Thionin acetate salt - CAS-Number 78338-22-4 - Order from Chemodex [chemodex.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Label-Free Immunosensor Based on Gold Nanoparticles/Thionine for Sensitive Detection of PAT Protein in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Behavior of Thionin Perchlorate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Thionin Perchlorate (B79767) in aqueous solutions. Thionin, a cationic dye belonging to the phenothiazine (B1677639) family, is a redox-active compound extensively studied for its applications in biosensors, photogalvanic cells, and as a redox indicator.[1] This document details the core electrochemical properties of thionin, experimental protocols for its analysis, and visual representations of its redox mechanism and experimental workflows. While the focus is on thionin's intrinsic electrochemical characteristics, it is important to note that the perchlorate anion is generally considered a stable and non-interfering supporting electrolyte in these electrochemical systems.[2]

Core Electrochemical Behavior of Thionin

Thionin undergoes a reversible two-electron, two-proton reduction to form its colorless reduced form, leucothionin.[3][4] This redox process is the foundation of its electrochemical activity and is highly dependent on the solution's pH. The formal potential of the thionin/leucothionin couple shifts to more negative values with increasing pH, indicating the involvement of protons in the reaction.

The electrochemical behavior of thionin can be effectively studied using techniques such as cyclic voltammetry (CV), which reveals characteristic oxidation and reduction peaks. In aqueous solutions, thionin typically exhibits a well-defined redox couple. For instance, on a thionin-modified screen-printed electrode, oxidation peaks have been observed at approximately -0.18 V and -0.37 V, with a corresponding reduction peak at -0.27 V in a phosphate (B84403) buffer at pH 7.0.[5]

Beyond its monomeric form, thionin can be electropolymerized on electrode surfaces to form polythionine films.[2][6] These films are electroactive and demonstrate good stability and charge transfer capabilities, making them suitable for various electrochemical applications.[2][6]

Quantitative Data Summary

The following table summarizes key electrochemical parameters for thionin in aqueous solutions as reported in various studies. It is important to note that the specific values can vary depending on the experimental conditions, including the working electrode material, pH, and scan rate.

| Parameter | Value | Electrode | Electrolyte/pH | Scan Rate | Reference |

| Oxidation Peak Potential (Epa) | -0.18 V, -0.37 V | Thionin-modified AuNPs/SPE | 0.1 M Sodium Phosphate Buffer (pH 7.0) | Not Specified | [5][7] |

| Reduction Peak Potential (Epc) | -0.27 V | Thionin-modified AuNPs/SPE | 0.1 M Sodium Phosphate Buffer (pH 7.0) | Not Specified | [5][7] |

| Formal Potential (E°') vs. SCE | -0.12 V | Gold | pH 7.0 | Not Specified | [8] |

| Reduction Peak Potential (Epc) vs. Ag/AgCl | -0.536 V | TiO2 Nanotube | 0.1 M Phosphate Buffer (pH 6.5) | Not Specified | [8] |

Experimental Protocols

Cyclic Voltammetry of Thionin in Aqueous Solution

This protocol describes a general procedure for studying the electrochemical behavior of thionin using cyclic voltammetry.

1. Materials and Reagents:

-